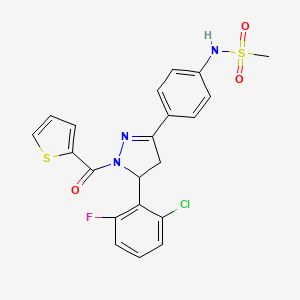

![molecular formula C14H16N4O4S B3006612 N-(3-(甲磺酰胺基)苯基)-6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-3-甲酰胺 CAS No. 1428352-86-6](/img/structure/B3006612.png)

N-(3-(甲磺酰胺基)苯基)-6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide" is a chemical entity that appears to be related to a class of compounds known as pyrazole derivatives. These compounds have been studied for their potential biological activities, particularly as inhibitors of carbonic anhydrase isoenzymes. Carbonic anhydrases are enzymes that play a crucial role in various physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of these enzymes have therapeutic potential in the treatment of conditions such as glaucoma, epilepsy, and certain types of cancer.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the construction of the pyrazole core followed by the introduction of various substituents that confer the desired biological activity. In the study of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety, the starting material was 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid. This core structure was then modified to include the sulfonamide group, which is known for its carbonic anhydrase inhibitory activity . The synthesis process was characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis, ensuring the correct structure of the synthesized molecules.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their interaction with carbonic anhydrase isoenzymes. The presence of the sulfonamide group is particularly significant as it is known to interact with the zinc ion in the active site of the enzyme, thereby inhibiting its activity. The structural characterization of these molecules, as mentioned, involves various spectroscopic methods that confirm the presence of the desired functional groups and the overall molecular framework .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives with sulfonamide groups is largely centered around their ability to inhibit carbonic anhydrase isoenzymes. The inhibitory effects of these compounds on the esterase activities of human carbonic anhydrase isoenzymes I and II were studied in vitro. The inhibition constants (Ki values) of the compounds were found to vary, indicating differences in their affinity and inhibitory potency towards the enzyme isoforms .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-sulfonamide derivatives are influenced by their molecular structure. These properties determine the compounds' solubility, stability, and overall suitability for use as medicinal agents. The Ki values obtained from the inhibition studies provide insight into the potency of the compounds, with lower Ki values indicating stronger inhibitors. Compound 4, for example, was found to have the highest inhibitory effect on both hCA I and hCA II, while compound 5 showed the lowest inhibition among the synthesized molecules .

科学研究应用

杂环化合物合成

研究人员已经开发出合成含氟吡唑并[3,4-d]嘧啶衍生物的方法,探索了与各种伯胺和仲胺的反应以形成酰胺,从而产生取代的 5-芳基-6-芳基-1-苯基-1,5-二氢吡唑并-[3,4-d]嘧啶-4-酮。此类方法突出了类似化合物在合成具有潜在生物活性的新型杂环结构中的效用 (Eleev、Kutkin 和 Zhidkov,2015 年)。

抗菌和抗增殖活性

设计并合成了一系列吡唑-磺酰胺衍生物,展示了对癌细胞系的体外抗增殖活性,表明了这些化合物在癌症治疗中的治疗潜力。细胞选择性效应,特别是对大鼠脑肿瘤细胞 (C6) 和广谱抗肿瘤活性,突出了结构修饰在实现预期生物效应中的重要性 (Mert、Yaglıoglu、Demirtaş 和 Kasımoğulları,2014 年)。

碳酸酐酶抑制

合成了带有磺酰胺部分的吡唑-3,4-二甲酰胺衍生物,并评估了它们对人碳酸酐酶同工酶的抑制作用,显示出作为碳酸酐酶抑制剂的潜力。这项研究提供了设计有效抑制剂所需的构效关系的见解,对碳酸酐酶活性受累的疾病的治疗应用具有影响 (Mert 等人,2015 年)。

功能化杂环的合成

合成功能化的 1H-吡唑并[4,3-e]-[1,2,4]三嗪及其衍生物的努力证明了类似化合物在生成多种杂环化合物方面的多功能性。这些合成产物可能具有多种生物和药理活性,突出了此类化合物在药物化学中的重要性 (Rykowski 和 Mojzych,2004 年)。

属性

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-23(20,21)17-11-5-2-4-10(8-11)16-13(19)12-9-15-18-6-3-7-22-14(12)18/h2,4-5,8-9,17H,3,6-7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOSFAJDSLVUDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=C3N(CCCO3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B3006529.png)

![5-[2-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006532.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006533.png)

![1-(2-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3006534.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B3006535.png)

![4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3006536.png)

![(3-Pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3006537.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B3006542.png)

![3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3006544.png)

![1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene](/img/structure/B3006546.png)